N-(4-Acetylphenyl)-2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(4-Acetylphenyl)-2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic 1,2,4-triazole derivative featuring a thioacetamide linker and substituted aromatic groups. The compound’s structure includes a 1,2,4-triazole core substituted with a benzyl group at position 5 and a phenyl group at position 2. The acetamide moiety is attached via a sulfur atom to position 3 of the triazole, while the N-substituent is a 4-acetylphenyl group. This structural framework is common in bioactive molecules targeting ion channels and enzymes, particularly in insect olfactory receptors (Orco) and antimicrobial systems .
Properties
Molecular Formula |
C25H22N4O2S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H22N4O2S/c1-18(30)20-12-14-21(15-13-20)26-24(31)17-32-25-28-27-23(16-19-8-4-2-5-9-19)29(25)22-10-6-3-7-11-22/h2-15H,16-17H2,1H3,(H,26,31) |
InChI Key |
MWKVFJKPPQKJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-Acetylphenyl)-2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that belongs to the class of thioacetamides and triazole derivatives. Its unique structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and potential mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula : C20H18N6OS2
- Molecular Weight : 422.5 g/mol
Structural Features
The compound features a 1,2,4-triazole ring system substituted at the 3-position with a thio group and an acetylphenyl moiety. These structural characteristics are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The specific compound under study has been shown to demonstrate activity against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
The observed antimicrobial activity is attributed to the ability of the triazole ring to interfere with fungal cell wall synthesis and bacterial protein synthesis.
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. Notable findings include:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : The compound exhibited varying degrees of cytotoxicity across different cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
| HCT116 | 18 | MMP-9 inhibition |
The cytotoxic effects are primarily mediated through apoptotic pathways, with evidence suggesting that the compound induces mitochondrial membrane potential (MMP) disruption leading to cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thioacetamide group is known to inhibit various enzymes involved in cellular processes.
- Disruption of Cellular Membranes : The triazole moiety may disrupt fungal cell membranes, enhancing its antifungal activity.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Recent studies have focused on synthesizing related compounds to explore their biological activities further. For instance, a derivative with a similar structure demonstrated significant apoptotic activity and selective cytotoxicity against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives, which have been extensively studied for their pharmacological and insecticidal properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-Thioacetamide Derivatives
Key Findings
Role of N-Substituents :
- The 4-acetylphenyl group in the target compound introduces a ketone functionality, which may enhance binding to hydrophobic pockets in proteins compared to ethyl (VUAA1) or methoxy (CAS 478614-48-1) groups. This modification could influence solubility and metabolic stability .
- VUAA1’s 4-ethylphenyl group optimizes Orco agonism by balancing hydrophobicity and steric effects, while OLC15’s 4-butylphenyl group shifts activity to antagonism .
Triazole Substitutions :
- The benzyl group at position 5 in the target compound is bulkier than pyridinyl (VUAA1) or isobutylphenyl (Compound 7c) groups. Bulkier substituents may reduce off-target effects but limit membrane permeability .
- Pyridinyl groups (e.g., VUAA1, OLC15) enhance cation-π interactions with Orco channels, critical for agonist activity .
Synthetic Feasibility :
- Derivatives with simple N-substituents (e.g., 4-ethylphenyl in VUAA1) show higher synthetic yields (75–83%) compared to acetylated analogs like the target compound, which require additional protection/deprotection steps .
Functional Implications
- Orco Modulation: VUAA1 and OLC15 demonstrate that minor structural changes (e.g., pyridinyl vs. benzyl) can switch activity between agonism and antagonism. The target compound’s benzyl group may sterically hinder Orco activation, but this requires experimental validation .
- Antimicrobial Potential: Compounds with allyl and pyridinyl groups (e.g., 6c) exhibit moderate antimicrobial activity, suggesting the target compound’s acetylphenyl group could be optimized for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
